{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Description
{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a thiazole-based compound featuring a methoxycarbonyl-protected amino group at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position. Its molecular formula is C₇H₈N₂O₄S (molecular weight: 218.22 g/mol). The methoxycarbonyl group (–OCOOCH₃) serves as a moderate electron-withdrawing substituent, influencing both electronic and steric properties.
Properties
IUPAC Name |
2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-7(12)9-6-8-4(3-14-6)2-5(10)11/h3H,2H2,1H3,(H,10,11)(H,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAQRRPBEHWPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Post-Cyclization Carbamation
After synthesizing (2-aminothiazol-4-yl)acetic acid, the free amine is reacted with methyl chloroformate (ClCO₂CH₃) in the presence of a base (e.g., triethylamine):
Conditions :
Pre-Cyclization Carbamate Protection
An alternative approach modifies the thiourea precursor with a methoxycarbonyl group before cyclization. For example, methyl carbamate-thiourea derivatives can react with 4-chloroacetoacetyl chloride to directly yield the protected thiazole. However, this method is less common due to the instability of substituted thioureas during cyclization.
Optimization of Carboxylic Acid Stability
The acetic acid group at position 4 is prone to decarboxylation under acidic or high-temperature conditions. To mitigate this, CN106045937A recommends temporary esterification during synthesis:
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Esterification : (2-Aminothiazol-4-yl)acetic acid is treated with ethanol and thionyl chloride to form the ethyl ester.
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Carbamate Formation : The amine is protected with methyl chloroformate.
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Hydrolysis : The ester is hydrolyzed back to the carboxylic acid using trifluoroacetic acid or sodium hydroxide.
Advantages :
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Decarboxylation is reduced by 40–50% compared to direct synthesis.
Industrial-Scale Production
For large-scale manufacturing, the following protocol combines cost efficiency and reproducibility:
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Thiazole Synthesis :
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Carbamate Protection :
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Add methyl chloroformate (1.05 equiv) and triethylamine (1.2 equiv) at 0°C.
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Stir for 2 hours.
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Ester Hydrolysis :
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Reflux with 2M NaOH in ethanol/water (1:1) for 4 hours.
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Key Metrics :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Thiazole formation | 92 | 98 |
| Carbamate protection | 88 | 97 |
| Ester hydrolysis | 95 | 99 |
Comparative Analysis of Methodologies
The table below contrasts the two primary routes:
| Parameter | Post-Cyclization Carbamation | Pre-Cyclization Protection |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 70–85% | 60–75% |
| Decarboxylation Risk | Moderate | Low |
| Scalability | High | Moderate |
Post-cyclization methods are preferred for industrial applications due to fewer steps and higher yields.
Challenges and Mitigation Strategies
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Decarboxylation : Additives like hexamethylphosphoramide (HMPA) stabilize the carboxylic acid during reactions.
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Byproduct Formation : Excess methyl chloroformate generates methyl carbamate byproducts, which are removed via aqueous washes.
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Light Sensitivity : The final product is stored in amber containers under nitrogen to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
- Research indicates that thiazole derivatives exhibit significant antimicrobial properties. {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid has been studied for its effectiveness against various bacterial strains, potentially serving as a lead compound in antibiotic development.
Case Study: Synthesis and Testing
- A study synthesized several thiazole derivatives, including this compound, and evaluated their antibacterial activities. Results showed promising inhibition against Gram-positive bacteria, suggesting further exploration in medicinal chemistry .
Agricultural Applications
Pesticide Development
- The compound's structure allows it to interact with biological systems in plants and pests. Its potential use as a pesticide is under investigation, focusing on its ability to disrupt metabolic processes in target organisms.
Data Table: Pesticidal Efficacy
Biochemical Research
Enzyme Inhibition Studies
- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This research is critical for understanding the biochemical mechanisms underlying various diseases.
Case Study: Enzyme Interaction
- In vitro studies demonstrated that this compound inhibits the activity of certain kinases, which are pivotal in cancer progression. This finding opens avenues for further research into targeted cancer therapies .
Material Science
Development of Novel Materials
- The unique chemical structure of this compound allows it to be incorporated into polymer matrices for creating novel materials with enhanced properties.
Data Table: Material Properties
Mechanism of Action
The mechanism of action of {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
N-BOC-2-amino-4-thiazolacetic Acid
- Structure : The tert-butoxycarbonyl (BOC) group replaces the methoxycarbonyl group.
- Molecular Formula : C₁₁H₁₆N₂O₄S (MW: 272.33 g/mol ) .
- Key Differences :
- The BOC group is bulkier and more hydrolytically stable under basic conditions compared to the methoxycarbonyl group.
- Enhanced steric hindrance may reduce reactivity in coupling reactions, making it preferable in peptide synthesis.
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic Acid
- Structure : An isobutyryl (–COCH(CH₃)₂) group is present at the 2-position.
- Molecular Formula : C₉H₁₂N₂O₃S (MW: 228.27 g/mol ) .
- Key Differences: The isobutyryl group increases lipophilicity (logP ~1.5 vs. ~0.8 for the methoxycarbonyl analogue), enhancing membrane permeability. Potential for improved metabolic stability due to reduced susceptibility to esterase cleavage.
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid
- Structure: A 4-(trifluoromethyl)phenyl group replaces the methoxycarbonylamino moiety.
- Molecular Formula : C₁₂H₁₀F₃N₂O₂S (MW: 292.28 g/mol ) .
- Key Differences :
- The trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects, increasing the acidity of the acetic acid (pKa ~3.5 vs. ~4.2 for the parent compound).
- Enhanced binding to hydrophobic pockets in biological targets (e.g., kinases).
Functional Group Modifications on the Acetic Acid Moiety
Ethyl {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate
- Structure : Ethyl ester replaces the carboxylic acid, with a phenylsulfonyl group at the 2-position.
- Molecular Formula : C₁₃H₁₄N₂O₄S₂ (MW: 342.40 g/mol ) .
- Key Differences: The ester form acts as a prodrug, improving oral bioavailability by enhancing lipophilicity.
2-[2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid
- Structure : A sulfolane (1,1-dioxothiolane) ring is attached to the thiazole.
- Molecular Formula: C₉H₁₁NO₄S₂ (MW: 261.32 g/mol) .
- Key Differences: The sulfone group (–SO₂–) enhances water solubility (logP ~0.2) and hydrogen-bonding capacity. Potential for improved pharmacokinetics due to balanced hydrophilicity.
Table 1: Comparative Data of Selected Analogues
*logP values estimated via computational methods.
Biological Activity
{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is an organic compound with the molecular formula C7H8N2O4S, recognized for its potential biological activities. The thiazole ring structure contributes to its reactivity and interaction with various biological targets, making it a candidate for drug development and therapeutic applications.
- Molecular Formula : C7H8N2O4S
- Molecular Weight : 216.21 g/mol
- CAS Number : 202408-26-2
Synthesis
The synthesis of this compound typically involves:
- Reaction of thiazole derivatives with methoxycarbonylating agents.
- Commonly, 2-aminothiazole is reacted with methyl chloroformate under basic conditions to form the methoxycarbonyl derivative, which is then reacted with chloroacetic acid to yield the final product .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence biological pathways. It may act by:
- Binding to specific enzymes or receptors.
- Inhibiting or activating certain cellular processes.
This modulation can lead to therapeutic effects against various diseases.
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties. Studies on related compounds suggest mechanisms involving:
- Induction of apoptosis.
- Disruption of microtubule function.
These findings indicate that this compound may also share similar anticancer properties through analogous pathways .
Case Studies
While specific case studies directly involving this compound are scarce, research on thiazole derivatives has demonstrated promising results in various biological assays:
- Anticancer Activity : Analogous compounds have shown effectiveness against multiple cancer cell lines by inducing cell cycle arrest and apoptosis.
- Antimicrobial Efficacy : Studies have highlighted the potential of thiazole derivatives in inhibiting bacterial growth and fungal infections.
Q & A
Q. What are the optimal synthetic routes for {2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves condensation of 2-aminothiazole derivatives with methoxycarbonylating agents. Key steps include:
- Cyclization : Use α-haloketones with thiourea under acidic conditions to form the thiazole core .
- Functionalization : Introduce the methoxycarbonylamino group via carbamate formation (e.g., using methyl chloroformate) .
- Acetic Acid Moiety Addition : Employ nucleophilic substitution or coupling reactions at the thiazole’s C4 position .
- Optimization : Monitor temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Lewis acids like ZnCl₂) to improve yield .
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement .
- Spectroscopy :
- NMR : Analyze and shifts to confirm substitution patterns (e.g., thiazole ring protons at δ 7.2–7.5 ppm, acetic acid protons at δ 3.5–4.0 ppm) .
- IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for methoxycarbonyl and carboxylic acid groups) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2, EGFR). Focus on hydrogen bonding between the acetic acid moiety and active-site residues .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational changes .
- ADMET Prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substitutions at the thiazole C2 (e.g., alkyl, aryl groups) or acetic acid chain (e.g., esterification) .
- Bioisosteric Replacement : Replace the methoxycarbonyl group with sulfonamides or ureas to assess impact on potency .
- Quantitative SAR (QSAR) : Use MLR or CoMFA models to correlate electronic (Hammett σ) and steric parameters (molar refractivity) with activity .
Q. How to address discrepancies in solubility and stability data across experimental batches?
Methodological Answer:
- Solubility Profiling : Use shake-flask methods in buffers (pH 1.2–7.4) and co-solvents (DMSO, PEG-400) .
- Stability Studies : Conduct forced degradation under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) with HPLC monitoring .
- Crystallinity Analysis : Compare amorphous vs. crystalline forms via DSC and PXRD to correlate stability with solid-state properties .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- 2D NMR : Use - HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing thiazole vs. acetic acid protons) .
- Isotopic Labeling : Synthesize -labeled analogs to confirm nitrogen connectivity in the thiazole ring .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian 16) .
Q. How to evaluate enantiomeric purity for chiral derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
